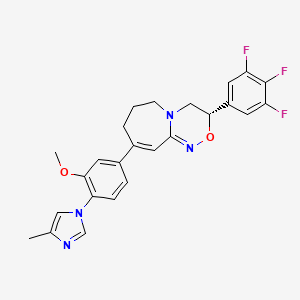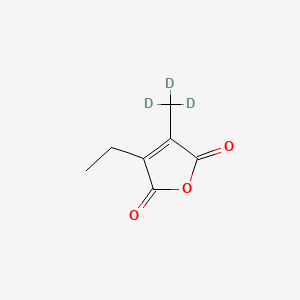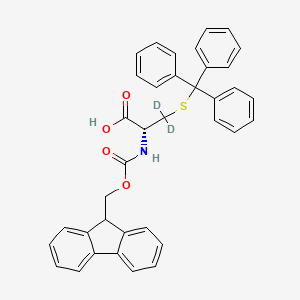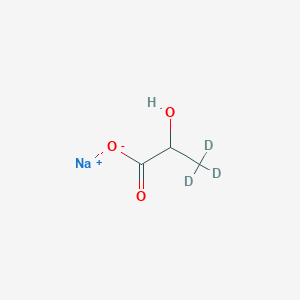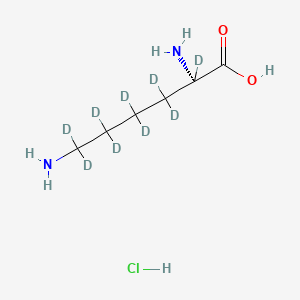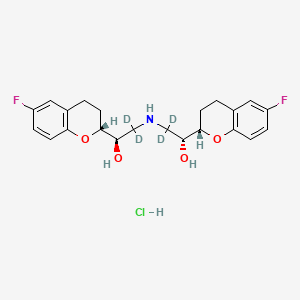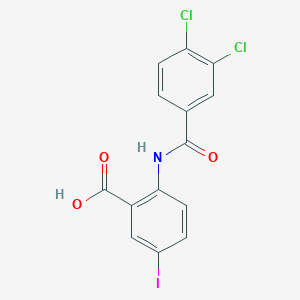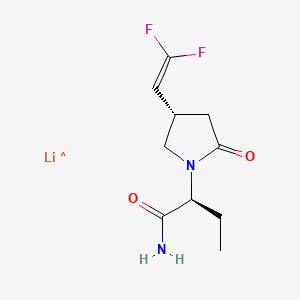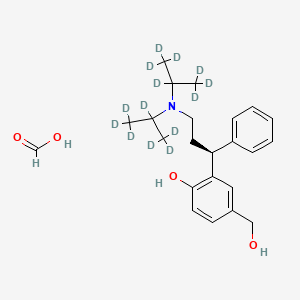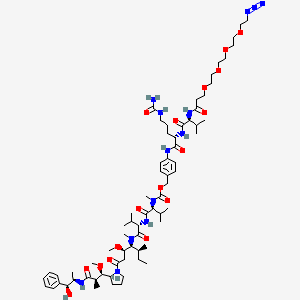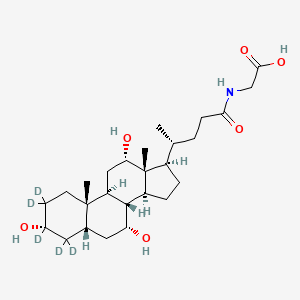![molecular formula C24H23N5O3S2 B12420331 N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-1101-d3 is a novel small molecule and a first-in-class oral agent developed for cancer treatment. It specifically disrupts the interaction between Hec1 and Nek2, which are involved in the mitotic regulation of cancer cells. This disruption leads to the downregulation of Nek2, chromosomal misalignment, and ultimately, cancer cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of T-1101-d3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of T-1101-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is developed in capsule form, which is convenient to store and ensures good patient compliance .
化学反応の分析
Types of Reactions
T-1101-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
T-1101-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between Hec1 and Nek2.
Biology: Investigated for its role in disrupting mitotic regulation in cancer cells.
作用機序
T-1101-d3 exerts its effects by specifically disrupting the interaction between Hec1 and Nek2, which are critical regulators of mitosis in cancer cells. This disruption leads to abnormal mitosis, chromosomal misalignment, and ultimately, apoptosis (programmed cell death) of cancer cells. The molecular targets and pathways involved include the downregulation of Nek2 and the induction of chromosomal instability .
類似化合物との比較
Similar Compounds
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Topotecan: A topoisomerase inhibitor used in chemotherapy.
Paclitaxel: A microtubule inhibitor used in cancer therapy.
Uniqueness of T-1101-d3
T-1101-d3 is unique in its mechanism of action, specifically targeting the interaction between Hec1 and Nek2. This targeted approach provides advantages such as oral administration, cancer targeting, and synergistic activity when combined with other anticancer drugs .
特性
分子式 |
C24H23N5O3S2 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
N-[4-[2,6-dimethyl-4-[5-[2-(trideuteriomethoxy)ethoxy]pyrazin-2-yl]sulfanylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30)/i3D3 |
InChIキー |
ICECVTFTHRPNOE-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])OCCOC1=CN=C(C=N1)SC2=CC(=C(C(=C2)C)C3=CSC(=N3)NC(=O)C4=CC=NC=C4)C |
正規SMILES |
CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
